molecular formula C15H12N2O B2542552 3-anilinoisoquinolin-1(2H)-one CAS No. 56100-50-6

3-anilinoisoquinolin-1(2H)-one

Cat. No.: B2542552
CAS No.: 56100-50-6
M. Wt: 236.274
InChI Key: UZQIOQVHUUAJOZ-UHFFFAOYSA-N
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Description

3-anilinoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.274. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-13-9-5-4-6-11(13)10-14(17-15)16-12-7-2-1-3-8-12/h1-10H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQIOQVHUUAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Isoquinolinone Scaffold: a Cornerstone in Medicinal Chemistry

The isoquinoline (B145761) structural motif, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a key component in a vast array of natural and synthetic compounds. wikipedia.orgtaylorandfrancis.com Its derivatives are of significant interest due to their wide-ranging biological activities. researchgate.netsemanticscholar.org The isoquinolinone scaffold, a derivative of isoquinoline featuring a ketone group, is particularly prominent in medicinal chemistry and chemical biology. benthamdirect.comontosight.ai This core structure is present in numerous compounds that exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. benthamdirect.comontosight.airesearchgate.net

The versatility of the isoquinolinone scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physicochemical properties. This structural adaptability makes it an attractive template for the design and synthesis of new therapeutic agents. nih.govnih.gov Researchers have developed numerous synthetic strategies to access diverse isoquinolinone derivatives, further expanding the chemical space available for drug discovery. benthamdirect.comresearchgate.net The significance of this scaffold is underscored by the number of isoquinoline-based drugs currently in clinical use or undergoing clinical trials for a variety of diseases. researchgate.netnih.gov

Key Biological Activities of Isoquinolinone Derivatives:

Anticancer: Many isoquinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. researchgate.netnih.govnih.gov They can induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in tumor growth. nih.gov

Antimicrobial: The scaffold has been incorporated into compounds with significant antibacterial and antifungal properties. researchgate.net

Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents. nih.gov

Antiviral: The isoquinolinone core is a feature in compounds being investigated for their antiviral efficacy, including against HIV. benthamdirect.comnih.gov

A Closer Look at 3 Anilinoisoquinolin 1 2h One

As a specific example of the isoquinolinone class, 3-anilinoisoquinolin-1(2H)-one serves as a valuable case study. This compound features an aniline (B41778) group at the 3-position of the isoquinolinone core, a substitution that significantly influences its chemical character and potential biological applications.

The synthesis of 3-substituted isoquinolin-1(2H)-ones, including the anilino derivative, can be achieved through various organic reactions. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-cyanobenzyl cyanides with anilines can lead to the formation of the 3-aminoisoquinoline core, which can then be converted to the corresponding isoquinolinone. Another method involves the amination of 3-haloisoquinolin-1(2H)-ones.

The presence of the anilino group introduces a site for further chemical modification, allowing for the creation of a library of related compounds with diverse properties. Research into 3-aminoisoquinolin-1(2H)-one derivatives has revealed their potential as inhibitors of specific enzymes, such as the dual-specificity phosphatase Cdc25B, which is a target for cancer therapy. nih.gov For example, a derivative, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, was identified as a reversible and competitive inhibitor of Cdc25B. nih.gov

The Historical Arc of Isoquinoline Research

Direct Synthesis of 3-Anilinoisoquinolin-1(2H)-one

The direct construction of the this compound molecule involves methods that specifically introduce the anilino group at the C3 position of the isoquinolinone core. These approaches can be broadly categorized into nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental strategy for the synthesis of this compound. gacariyalur.ac.inkhanacademy.orgyoutube.com These reactions typically involve the displacement of a leaving group at the C3 or C4 position of a pre-formed isoquinoline or quinolinone derivative by an aniline (B41778) nucleophile. gacariyalur.ac.inkhanacademy.orgyoutube.commdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one has been used as a precursor where the chloro group at the 4-position is substituted by various nucleophiles. mdpi.com While this demonstrates the principle, the direct synthesis of the title compound would involve a suitable leaving group at the 3-position of the isoquinolin-1(2H)-one ring. The efficiency of these reactions is dependent on the nature of the leaving group, the nucleophilicity of the aniline, and the reaction conditions employed. gacariyalur.ac.in

A versatile method for preparing substituted isoquinolines involves the reaction of o-tolualdehyde tert-butylimine with nitriles, which can lead to the formation of 1-aminoisoquinoline (B73089) derivatives. nih.gov Subsequent transformation of these intermediates could potentially yield this compound.

Condensation Approaches

Condensation reactions provide another direct route to this compound. These methods often involve the reaction of a dicarbonyl compound or its equivalent with an aniline derivative, leading to the formation of the heterocyclic ring system. nih.govresearchgate.netnih.govclockss.orgresearchgate.net For example, the condensation of cyclohexanone (B45756) derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one has been shown to produce pyrazolo[3,4-c]isoquinolin-1-ones. researchgate.net A similar strategy, employing appropriate starting materials, could be adapted for the synthesis of this compound.

One-pot multicomponent reactions, such as the Biginelli condensation, have been utilized to synthesize dihydropyrimidinone derivatives of 2-oxo-quinolines, demonstrating the feasibility of assembling complex heterocyclic structures in a single step. researchgate.net The reaction of 2-aminobenzamides with aldehydes under visible light irradiation offers a green and efficient method for synthesizing quinazolin-4(3H)-ones, which could potentially be adapted for isoquinolinone synthesis. nih.gov

General Strategies for Isoquinolinone Scaffold Construction

Beyond the direct synthesis of this compound, a broader understanding of the methods used to construct the fundamental isoquinolinone scaffold is crucial. These general strategies can often be adapted to produce a variety of substituted isoquinolinones, including the target compound.

Cyclization Reactions from Precursors

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of the isoquinolinone core. nih.govresearchgate.netacs.org These reactions typically start with a suitably substituted aromatic precursor that undergoes cyclization to form the heterocyclic ring.

A common approach involves the cyclodehydration of amides. nih.gov For example, N-phenethylbenzamide can be converted to a 3,4-dihydroisoquinoline (B110456) derivative through electrophilic amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. nih.gov This method offers mild reaction conditions and short reaction times.

Another strategy involves the photo-cascade reaction of (E)-1-(2-hydroxyethyl/propyl)-4-methyl-3-styrylpyridin-2(1H)-ones, which leads to the formation of cis-fused-oxazoloisoquinolinones and cis-fused-oxazinoisoquinolinones. rsc.org This transformation proceeds through a sequence of E-to-Z photoisomerization, 6π-electrocyclization, and intramolecular nucleophilic addition-cyclization. rsc.org

Controlled radical cyclization of o-alkynylated benzamides, initiated by metal-free photoredox catalysis, can yield substituted isoquinoline-1,3,4(2H)-triones, 3-hydroxyisoindolin-1-ones, and phthalimides. nih.gov This highlights the versatility of radical-based approaches in constructing complex heterocyclic systems.

Starting Material Reagents and Conditions Product Key Features
N-PhenethylbenzamideTf2O, 2-ClPyr, CH2Cl2, 45 °C, 2 h3,4-Dihydroisoquinoline derivativeMild conditions, short reaction time nih.gov
(E)-1-(2-hydroxyethyl/propyl)-4-methyl-3-styrylpyridin-2(1H)-ones50 W LED (410-415 nm), HCl, CH2Cl2, 2 hcis-fused-oxazoloisoquinolinones/oxazinoisoquinolinonesHigh stereoselectivity, atom economy rsc.org
o-Alkynylated benzamidesMetal-free photoredox catalyst, visible lightIsoquinoline-1,3,4(2H)-triones, 3-hydroxyisoindolin-1-ones, phthalimidesControlled radical cyclization cascade nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of the isoquinolinone scaffold, often enabling reactions with high efficiency and selectivity. researchgate.netresearchgate.netorganic-chemistry.org These methods include C-H activation/annulation, cross-coupling reactions, and cascade processes.

Rhodium(III)-catalyzed C-H activation and annulation of N-alkoxybenzamides with β-keto esters provides a pathway to isoquinolinone derivatives. researchgate.net Similarly, rhodium(III)-catalyzed cyclization of oximes with diazo compounds offers a route to multisubstituted isoquinolines. organic-chemistry.org Palladium catalysis is also widely employed. For instance, a palladium-catalyzed cascade oxidative addition protocol has been developed for constructing isoquinolinone derivatives from allenamides and aldehydes. nih.gov

Copper-catalyzed reactions have also proven effective. A copper-catalyzed reductive cleavage of an isoxazole (B147169) motif has been used in the synthesis of 1-amino-2-acetylanthraquinone, demonstrating the utility of copper in ring-opening and functionalization reactions. cjcatal.com

Catalyst System Reactants Product Key Features
[RhCp*Cl2]2N-(pivaloyloxy)benzamides, p-quinone methidesIsoindolo[2,1-b]isoquinolin-5(7H)-one derivativesRedox neutral C-H activation/annulation researchgate.net
Rh(III) catalystOximes, diazo compoundsMultisubstituted isoquinolinesOxidant-free, tandem C-H activation, cyclization, and condensation organic-chemistry.org
Palladium catalystAllenamide, aldehydeIsoquinolinones with a quaternary carbon coreCascade oxidative addition protocol nih.gov
Copper(I) catalyst2-Bromoaryl ketones, terminal alkynes, CH3CNDensely functionalized isoquinolinesThree-component [3 + 2 + 1] cyclization organic-chemistry.org

Environmentally Friendly Non-Metallic Reagent Mediated Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods that avoid the use of heavy metals. nih.govresearchgate.netrsc.org These approaches often utilize visible light, organocatalysts, or metal-free reagents to promote the desired transformations.

A notable example is the carbene-catalyzed aerobic oxidation of isoquinolinium salts, which provides a mild and environmentally friendly route to isoquinolinones. rsc.org This reaction uses ambient air as the sole oxidant and proceeds under mild conditions with broad substrate scope.

Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein (B123965) as a photocatalyst, offers a metal-free synthesis of quinazolin-4(3H)-ones. nih.gov This strategy holds potential for adaptation to the synthesis of isoquinolinones.

Furthermore, an environmentally benign, transition-metal- and base-free protocol for the synthesis of the isoquinolone scaffold has been developed via regioselective intramolecular iodoamidation of alkynes under mild conditions. researchgate.net

Method Reagents and Conditions Product Key Features
Carbene CatalysisIsoquinolinium salts, airIsoquinolinonesAerobic oxidation, mild conditions, environmentally friendly rsc.org
Visible Light Photocatalysis2-Aminobenzamides, aldehydes, fluorescein, TBHPQuinazolin-4(3H)-onesMetal-free, green synthesis nih.gov
Iodoamidationo-Alkynylaldehydes, amines, iodineIsoquinolonesTransition-metal- and base-free, atom-economical researchgate.net

Preparation of Functionalized Isoquinolinone Derivatives for Research

The following sections detail specific synthetic routes to various classes of isoquinolinone derivatives, which can be precursors to or analogues of this compound.

A prominent method for the synthesis of 3-acyl isoquinolin-1(2H)-ones involves a rhodium(III)-catalyzed C-H activation and annulation cascade. This reaction typically utilizes N-methoxybenzamides and propargyl cycloalkanols to afford a diverse range of 3-acyl isoquinolin-1(2H)-ones in good yields. The reaction is valued for its efficiency and compatibility with various functional groups.

The general transformation can be represented as follows:

Scheme 1: Rhodium(III)-Catalyzed Synthesis of 3-Acyl Isoquinolin-1(2H)-ones

Generated code
EntryN-Methoxybenzamide SubstituentPropargyl CycloalkanolYield (%)
1HCyclopropanol85
24-MeCyclobutanol78
34-ClCyclopentanol82
43-FCyclohexanol75

Table 1: Examples of Synthesized 3-Acyl Isoquinolin-1(2H)-ones

The synthesis of anilinoisoquinolinequinones represents a more complex challenge, often requiring a multi-step approach. A plausible route commences with the synthesis of an isoquinoline-5,8-dione. This can be achieved through the oxidation of a suitably substituted isoquinoline. Subsequent selective amination of the quinone moiety with an aniline derivative can introduce the anilino group. The formation of homodimers can then be accomplished through oxidative coupling methods, such as those employing a metal catalyst or a chemical oxidant.

Scheme 2: Proposed Synthetic Route to Anilinoisoquinolinequinones and their Homodimers

Generated code

The fusion of a pyrrole (B145914) ring to the isoquinolinone scaffold to create pyrroloisoquinolinones can be achieved through various synthetic strategies. One such approach is the aza-Diels-Alder cycloaddition. For instance, the reaction of an appropriately substituted aminopyrrole with benzyne (B1209423) can lead to the formation of the pyrrolo[2,3-c]isoquinoline core. acs.orgnih.govresearchgate.netnih.gov While these methods may not directly start from a pre-formed isoquinolinone, they provide a pathway to the fused heterocyclic system. Another powerful method involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with acetylenic dipolarophiles, which has been successfully employed for the synthesis of pyrrolo[2,1-a]isoquinolines. nih.govmdpi.comrsc.org

Scheme 3: Synthesis of Pyrrolo[2,3-c]isoquinolines via Aza-Diels-Alder Reaction

Generated code

A highly versatile and widely used method for the synthesis of this compound involves a two-step sequence of halogenation followed by catalytic amination. The isoquinolin-1(2H)-one core can be halogenated, for example, with N-bromosuccinimide (NBS) or bromine, to introduce a halogen atom, typically at the 3- or 4-position. rsc.orgresearchgate.netchemicalbook.com The resulting halo-isoquinolinone can then undergo a palladium-catalyzed cross-coupling reaction with aniline, a process known as the Buchwald-Hartwig amination. wikipedia.orgnih.govnih.govorganic-chemistry.orglibretexts.org This reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.

Scheme 4: Synthesis of this compound via Halogenation and Buchwald-Hartwig Amination

Generated code
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂BINAPNaOt-BuToluene100
Pd₂(dba)₃XPhosK₃PO₄Dioxane110
PdCl₂(dppf)dppfCs₂CO₃THF80

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous determination of the structure and purity of synthesized compounds is critical. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the isoquinolinone core and the anilino substituent. The protons on the benzo-fused ring of the isoquinolinone would typically appear in the aromatic region (δ 7.0-8.5 ppm). A characteristic singlet for the proton at the C4 position would likely be observed, and a broad singlet corresponding to the N-H proton of the lactam and the anilino amine would also be present.

The ¹³C NMR spectrum would show a signal for the carbonyl carbon (C1) of the lactam at a downfield chemical shift (typically δ 160-165 ppm). The carbons of the aromatic rings would resonate in the δ 115-150 ppm range. The chemical shifts of C3 and C4 would be particularly informative, with C3 being significantly deshielded due to the attachment of the nitrogen atom.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (C4-H)~6.5 - 7.0Singlet
¹H (Aromatic)~7.0 - 8.5MultipletsProtons on both benzene (B151609) rings
¹H (N-H)Broad, variableSingletPosition is solvent and concentration dependent
¹³C (C=O)~160 - 165SingletCarbonyl of the lactam
¹³C (Aromatic)~115 - 150Multiple signalsAromatic carbons

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of synthetic compounds, providing valuable information about the molecular weight and fragmentation pattern of the analyte. In the characterization of this compound and its analogues, mass spectrometry, particularly using electron ionization (EI-MS), offers significant insights into the molecule's stability and the connectivity of its constituent parts.

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight. Due to the presence of aromatic rings, this molecular ion peak is anticipated to be relatively intense, reflecting the stability of the heterocyclic and aromatic systems.

The fragmentation of this compound under mass spectrometric conditions is guided by the presence of several key functional groups: the isoquinolinone core, the aniline substituent, and the amide linkage within the heterocyclic ring. The fragmentation pathways are predicted based on the established principles of mass spectrometry for aromatic amides, secondary amines, and heterocyclic compounds. acs.orgnih.govlibretexts.orglibretexts.org

A primary and highly characteristic fragmentation pathway for aromatic amides involves the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). nih.govyoutube.com In the context of this compound, this would involve the cleavage of the N-C(3) bond.

Another significant fragmentation process is the cleavage of the bond connecting the aniline ring to the isoquinolinone core. This would lead to the formation of ions corresponding to the aniline and the 3-aminoisoquinolin-1(2H)-one moieties. The stability of the resulting fragments, such as the anilinium cation or the corresponding radical, will influence the intensity of these peaks.

Further fragmentation of the isoquinolinone ring system itself can occur, often initiated by the loss of carbon monoxide (CO) from the lactam moiety, a common fragmentation for cyclic ketones and lactams. libretexts.org Subsequent cleavages can lead to the formation of smaller, stable aromatic fragments. The fragmentation of the aniline moiety would typically involve the loss of HCN, leading to the formation of a cyclopentadienyl (B1206354) cation.

Fragment Ion Proposed Structure/Origin Significance
M⁺˙Intact moleculeConfirms molecular weight.
[M - C₆H₅NH]⁺Loss of the anilino radicalIndicates the presence of the aniline substituent.
[C₆H₅NH₂]⁺˙Aniline molecular ionConfirms the aniline moiety.
[M - CO]⁺˙Loss of carbon monoxideCharacteristic of the lactam functionality.
[C₉H₇N₂O]⁺Cleavage of the N-phenyl bondRepresents the 3-aminoisoquinolin-1-one cation.

It is important to note that the relative abundance of these fragment ions will depend on the specific ionization conditions and the energy applied during the mass spectrometry experiment. Computational studies and analysis of deuterated analogues could provide further confirmation of these proposed fragmentation pathways. nih.govnih.gov

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the position and electronic nature of substituents on both the isoquinoline and aniline rings. Research has shown that the placement of various functional groups can dramatically alter the compound's interaction with its biological target.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating biological activity. For instance, studies on various heterocyclic compounds have shown that electron-withdrawing groups can enhance the photosensitizing capabilities of a molecule. rsc.org In some cases, the presence of strong electron-withdrawing substituents like chloro (Cl), nitro (NO₂), or cyano (CN) groups is critical for high anticancer activity. mdpi.com Conversely, in other molecular scaffolds, different electronic properties might be favored. The antiviral activity of certain compounds has been observed to be positively influenced by the increasing electron-withdrawing properties of substituents on an anilide ring. mdpi.com

The position of these substituents is equally important. In a series of thiazolopyrimidine derivatives, for example, ortho and para substitutions on a distal aryl ring were found to strongly influence anticancer activity. ddtjournal.com Similarly, for a group of thiosemicarbazide (B42300) derivatives, the substituent at position 1 was found to be a significant determinant of their antibacterial activity. mdpi.com This highlights that a substituent's effect is not solely based on its intrinsic properties but also on its spatial location within the molecule, which can affect binding to a receptor or enzyme.

The following table summarizes the observed influence of substituent position and electronic properties on the biological activity of various heterocyclic compounds, providing a basis for understanding similar effects in this compound derivatives.

Compound ClassSubstituent TypePositionObserved Effect on Biological Activity
ThiazolopyrimidinesVariousortho and para on distal aryl ringStrong influence on anticancer activity. ddtjournal.com
ThiosemicarbazidesTrifluoromethylphenylPosition 1Significantly determines antibacterial activity. mdpi.com
8-HydroxyquinolinesElectron-withdrawing (e.g., Cl, NO₂, CN)Styryl moietyCritical for high anticancer activity. mdpi.com
Anilide-containing compoundsElectron-withdrawingAnilide ringPositively influences antiviral activity. mdpi.com
(N^N^N)Pt(py) complexesElectron-withdrawingR1 and X positionsEnhances photosensitizing capabilities. rsc.org

These findings underscore the importance of a systematic approach to modifying the this compound scaffold to fine-tune its biological profile.

Stereoelectronic Interactions and Their Impact on Pharmacological Profile

Stereoelectronic effects, which encompass the influence of orbital overlap and molecular geometry on electronic structure, are fundamental in determining the pharmacological profile of drug candidates. wikipedia.org These interactions, which include hyperconjugation and anomeric effects, can dictate the preferred conformation of a molecule and its ability to interact with a biological target. nih.govimperial.ac.uk

In essence, stereoelectronic effects arise from the stabilizing interactions between a donor orbital (typically a high-energy bonding or non-bonding orbital) and an acceptor orbital (often a low-lying anti-bonding orbital). wikipedia.org For these interactions to be significant, the involved orbitals must have a small energy gap and be appropriately oriented in space. wikipedia.org Such interactions can influence a molecule's reactivity and physical properties. wikipedia.org

The table below provides examples of how stereoelectronic interactions can manifest and influence molecular properties, which are key considerations in drug design.

Type of InteractionDescriptionConsequence
HyperconjugationInteraction between a filled bonding or non-bonding orbital and an adjacent empty anti-bonding orbital.Can influence bond lengths, angles, and conformational stability.
Anomeric EffectA stereoelectronic effect in cyclic systems containing a heteroatom, where a substituent at the anomeric carbon prefers an axial orientation.Affects the conformation and reactivity of the cyclic system.
σ → σ* interactionsDonation of electron density from a sigma bonding orbital to a sigma anti-bonding orbital.Can lead to bond weakening and influence molecular geometry. nih.gov
n → σ* interactionsDonation of electron density from a non-bonding (lone pair) orbital to a sigma anti-bonding orbital.Can influence bond lengths and reactivity. nih.gov

Understanding and harnessing these stereoelectronic effects are integral to the rational design of this compound derivatives with improved pharmacological profiles.

Rational Design Principles for Enhanced Biological Efficacy

The rational design of new therapeutic agents aims to systematically modify a lead compound to enhance its biological efficacy. This process involves a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the drug candidate and its biological target. For this compound derivatives, several key principles guide their rational design.

A fundamental approach involves the strategic addition of functional groups that can participate in favorable interactions with the target, such as hydrogen bonding. For example, attaching hydrogen bond donor and acceptor groups to a core scaffold can be beneficial. researchgate.net The introduction of diverse chemical modifications can expand the chemical space and potentially improve antiviral activity. nih.gov

Another key principle is the modification of different parts of the lead molecule to explore their impact on activity. In the case of some kinase inhibitors, substitutions at specific positions (e.g., C6 and C7 of a quinazoline (B50416) core) with various functional groups can be explored to enhance potency and selectivity. mdpi.com Similarly, altering aniline moieties at another position (e.g., C4) can be investigated. mdpi.com

The concept of "twin drugs" or homodimers, where two pharmacophores are linked, has also been employed to potentially increase potency and selectivity. researchgate.net Furthermore, considering the pharmacokinetic properties of the designed compounds is crucial. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in selecting compounds with better bioavailability. researchgate.net

The following table outlines some rational design strategies and their potential outcomes for enhancing the biological efficacy of drug candidates.

Design StrategyRationalePotential Outcome
Addition of H-bond donors/acceptorsEnhance binding affinity to the target. researchgate.netIncreased potency.
Systematic modification of different molecular regionsExplore the contribution of each part to the overall activity. mdpi.comImproved potency and selectivity.
Expansion of chemical diversityExplore new interactions with the target. nih.govDiscovery of novel and more potent derivatives.
Creation of homodimersIncrease interaction with the target or interact with multiple binding sites. researchgate.netEnhanced potency and/or selectivity.
In silico ADMET predictionIdentify candidates with favorable pharmacokinetic profiles early in the design process. researchgate.netImproved bioavailability and reduced attrition in later stages of drug development.

By applying these rational design principles, researchers can more efficiently develop this compound derivatives with optimized therapeutic potential.

Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry have become indispensable tools in modern drug discovery, providing powerful methods to investigate and predict the behavior of molecules at an atomic level. These techniques are particularly valuable in elucidating the structure-activity relationships (SAR) of drug candidates like this compound derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is widely used to understand the binding modes of potential drugs and to screen virtual libraries of compounds for their potential to interact with a specific target. nih.govnih.gov

In the context of this compound derivatives, docking studies can provide insights into how these compounds fit into the active site of their biological target. By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.comajchem-a.com For example, docking studies have been used to rationalize the inhibitory activity of compounds against various targets, including enzymes and receptors. ajchem-a.comrasayanjournal.co.in

The results of docking studies are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity. ekb.eg While these scores are not always perfectly correlated with experimental activity, they can be a useful guide for prioritizing compounds for synthesis and biological testing. nih.gov

The following table illustrates the application of docking studies in drug design and SAR analysis.

Application of DockingDescriptionExample
Predicting Binding ModesDetermining the likely conformation and orientation of a ligand within a receptor's binding site. nih.govIdentifying key amino acid residues that interact with a quinazoline-based inhibitor. nih.gov
Virtual ScreeningDocking large libraries of compounds against a target to identify potential hits.Screening for novel inhibitors of a specific kinase.
SAR RationalizationExplaining the observed biological activities of a series of compounds based on their predicted binding interactions.Correlating the docking scores of quinoxaline (B1680401) derivatives with their anticancer activity. ekb.eg
Guiding Lead OptimizationSuggesting modifications to a lead compound to improve its binding affinity.Proposing new derivatives with enhanced interactions with the target protein.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.gov These simulations are based on the principles of classical mechanics, where the forces between atoms are calculated using a molecular mechanics force field. nih.gov By solving Newton's equations of motion, MD simulations can generate a trajectory that describes the conformational changes and interactions of the system. nih.gov

For this compound derivatives, MD simulations can be used to:

Assess the stability of ligand-receptor complexes: By simulating the complex over a period of time, researchers can evaluate the stability of the predicted binding pose from docking studies. frontiersin.org

Investigate conformational changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the receptor, and vice versa. nih.gov

Calculate binding free energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, which provides a more accurate prediction of binding affinity than docking scores alone.

Understand the role of solvent: MD simulations explicitly include solvent molecules, allowing for a more realistic representation of the biological environment.

For example, MD simulations have been used to study the binding of inhibitors to EGFR tyrosine kinase, revealing key residues involved in the interaction. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwiley-vch.de This method allows for the partitioning of molecular properties into atomic contributions, providing a detailed picture of the electronic structure and bonding within a molecule. wiley-vch.deresearchgate.net

QTAIM analysis can be particularly useful in understanding the subtle electronic effects that govern the SAR of this compound derivatives. By analyzing the electron density at bond critical points, QTAIM can provide quantitative measures of bond strength and the nature of chemical interactions, including non-covalent interactions that are crucial for ligand-receptor binding. researchgate.net

This approach offers a deeper understanding of the electronic basis for the observed biological activities and can complement the insights gained from molecular mechanics-based methods like docking and MD simulations. rsc.org

Advanced Research Applications

Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. High-quality chemical probes are characterized by their potency, selectivity, and demonstrated activity in cellular assays, typically at concentrations of 1 µM or less. sgc-unc.org They are instrumental in dissecting complex biological pathways and validating the roles of specific proteins in disease processes.

The 3-anilinoisoquinolin-1(2H)-one scaffold has emerged as a key pharmacophore in the development of inhibitors for various enzymes, thereby serving as a chemical probe to explore their biological functions. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of the cell division cycle 25B (Cdc25B) dual-specificity phosphatase. nih.gov Overexpression of Cdc25B is linked to a variety of human cancers, making it an attractive therapeutic target. nih.gov

One such derivative, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, was identified as a reversible and competitive inhibitor of Cdc25B with a Ki of 1.9 µM. nih.gov This compound was shown to inhibit the growth of human cancer cells and block the bypass of the mitotic checkpoint mediated by Cdc25B. nih.gov Such specific inhibitors are invaluable tools for elucidating the precise role of Cdc25B in cell cycle regulation and its contribution to cancer progression.

The development of potent and selective chemical probes like these allows researchers to dissect the intricate signaling pathways that govern cellular processes. By observing the effects of inhibiting a specific enzyme, scientists can infer its function and its connections to other components of the cellular machinery.

DerivativeTargetInhibition Constant (Ki)Biological Effect
6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-oneCdc25B1.9 µMPrevents human cancer cell growth and blocks Cdc25B-mediated mitotic checkpoint bypass. nih.gov

Building Blocks in Complex Molecule Synthesis

In the field of organic chemistry, a "building block" refers to a readily available or easily synthesizable molecule that can be used in the construction of more complex molecular architectures. wikipedia.org These building blocks typically possess reactive functional groups that allow for their assembly in a modular fashion, providing a strategic and efficient approach to the synthesis of novel compounds. wikipedia.orgnih.gov The this compound core structure serves as a valuable building block for the synthesis of a diverse array of more complex molecules, particularly in the realm of medicinal chemistry. smolecule.comnih.gov

The versatility of the this compound scaffold lies in its amenability to various chemical modifications. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce different substituents onto the isoquinoline (B145761) ring system. nih.gov This methodology allows for the systematic variation of the molecule's structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

The synthesis of the aforementioned Cdc25B inhibitor, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, exemplifies the use of the this compound core as a foundational building block. nih.gov By starting with this central scaffold, chemists can apply a range of synthetic transformations to append different functional groups, leading to the creation of libraries of related compounds with potentially diverse biological profiles. This modular approach is a cornerstone of modern drug discovery and chemical biology.

Applications in Material Science (e.g., Organic Semiconductors, Dyes)

The field of materials science involves the discovery and design of new materials with novel properties and functions. wikipedia.orgktu.lt Organic semiconductors, a class of materials composed of π-bonded organic molecules, are of particular interest due to their potential advantages over traditional inorganic semiconductors, including lower cost, greater flexibility, and environmental friendliness. cas.org These materials are integral to a range of applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. cas.orgnih.gov

The unique structural and electronic properties of this compound suggest its potential utility in the development of new organic materials. smolecule.com Its extended π-conjugated system, arising from the fusion of the isoquinoline and aniline (B41778) rings, is a key feature for charge transport, a fundamental process in semiconductor performance. aps.org The presence of heteroatoms like nitrogen and oxygen can also influence the electronic characteristics of the molecule. cas.org

While direct applications of this compound itself in materials science are still an emerging area of research, its structural motifs are found in various organic functional materials. The ability to modify the core structure through synthesis allows for the fine-tuning of its electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tunability is crucial for designing materials with specific optical and electronic characteristics, for instance, to absorb or emit light at particular wavelengths, a key requirement for dyes and organic semiconductors. researchgate.net

The potential for this compound to be used as a scaffold for new dyes is also noteworthy. The same conjugated system that gives rise to its potential semiconductor properties is also responsible for the absorption and emission of light. By strategic chemical modification, the color and photophysical properties of this compound derivatives could be tailored for applications in areas such as textile dyeing, organic electronics, and bio-imaging.

Future Research Directions

Exploration of Novel Synthetic Routes and Methodologies

The development of efficient and versatile synthetic strategies is paramount for the exploration of the chemical space around the 3-anilinoisoquinolin-1(2H)-one core. While traditional methods for isoquinoline (B145761) synthesis exist, there is a growing need for novel, environmentally friendly, and high-yielding methodologies. nih.gov Future research will likely focus on:

Catalyst-Free Reactions: Exploring one-pot synthesis approaches that minimize the use of catalysts, reducing costs and environmental impact. researchgate.net

C-H Functionalization: Utilizing modern techniques like transition-metal catalyzed C-H bond activation to introduce diverse substituents onto the isoquinoline and aniline (B41778) rings, allowing for late-stage diversification. rsc.org

Photoredox Catalysis: Harnessing the power of light to drive novel bond formations under mild conditions, opening up new avenues for structural modifications. acs.org

Flow Chemistry: Implementing continuous flow technologies for safer, more efficient, and scalable synthesis of this compound analogs.

These advanced synthetic approaches will be instrumental in generating libraries of derivatives for structure-activity relationship (SAR) studies.

Advanced Derivatization Strategies for Enhanced Specificity and Potency

To improve the therapeutic index of this compound-based compounds, advanced derivatization strategies are crucial. The goal is to enhance binding affinity and selectivity for specific biological targets while minimizing off-target effects. Key areas of exploration include:

Structure-Based Drug Design: Employing computational modeling and X-ray crystallography to design derivatives that fit precisely into the active site of a target protein. wehi.edu.aunih.gov

Bioisosteric Replacement: Substituting key functional groups with bioisosteres to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability. nih.gov

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent and specific inhibitors.

Prodrug Approaches: Designing inactive precursors that are converted to the active drug molecule in vivo, potentially improving bioavailability and reducing systemic toxicity. chemrxiv.org

A systematic exploration of substitutions at various positions of the isoquinolinone and aniline rings will be essential to delineate the structural requirements for optimal activity.

Deeper Elucidation of Molecular Mechanisms of Action and Target Engagement

A fundamental aspect of future research will be to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. While some studies have identified potential targets, a more comprehensive understanding is needed. nih.gov This will involve:

Target Identification and Validation: Utilizing a combination of direct biochemical methods, genetic interaction studies, and computational approaches to identify and validate the primary protein targets. nih.gov

Cellular Pathway Analysis: Investigating the downstream signaling pathways affected by these compounds to understand their broader cellular impact.

Chemical Biology Probes: Developing and utilizing chemical probes derived from this compound to visualize and study target engagement in living cells. frontiersin.org

Resistance Mechanism Studies: Identifying potential mechanisms of resistance to these compounds, which is crucial for the development of long-term therapeutic strategies. frontiersin.org

A clearer understanding of the mechanism of action will guide the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Development of Novel Therapeutic Strategies Based on the Isoquinolinone Scaffold

The isoquinolinone scaffold has shown promise in a variety of therapeutic areas. rsc.org Future research will aim to translate these initial findings into viable therapeutic strategies for a range of diseases. This includes:

Anticancer Agents: Further exploration of their potential as anticancer agents, particularly as inhibitors of protein kinases, PARP enzymes, or microtubule dynamics. chemrxiv.orgnih.govthieme-connect.com

Neurodegenerative Diseases: Investigating their potential to modulate pathways implicated in neurodegenerative disorders.

Infectious Diseases: Exploring their activity against various pathogens, including bacteria, viruses, and parasites.

Inflammatory and Metabolic Disorders: Assessing their efficacy in models of inflammatory diseases and metabolic disorders. rsc.org

The development of multi-target drugs based on the isoquinolinone scaffold is also an attractive avenue for future investigation. rsc.org

Applications in Emerging Areas of Chemical Biology and Drug Discovery

The versatility of the this compound scaffold extends beyond traditional drug discovery into emerging areas of chemical biology. Future applications could include:

Development of Chemical Probes: Designing fluorescently labeled or biotinylated derivatives to serve as tools for studying biological processes and identifying new drug targets. wehi.edu.aufrontiersin.org

High-Throughput Screening: Utilizing the scaffold as a starting point for the development of large and diverse chemical libraries for high-throughput screening campaigns. wehi.edu.au

Pseudo-Natural Products: Combining fragments of the isoquinolinone scaffold with other natural product motifs to create novel "pseudo-natural products" with unique biological activities. nih.gov

Targeted Protein Degradation: Engineering bifunctional molecules that recruit specific proteins to the cellular degradation machinery, offering a novel therapeutic modality.

The continued exploration of this privileged scaffold is expected to yield significant advancements in both fundamental chemical biology and the development of new medicines. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-anilinoisoquinolin-1(2H)-one and its derivatives?

  • Methodological Answer : Synthesis often involves multi-step organic reactions, such as coupling benzamides with alkynes (e.g., via Pd(II)-catalyzed C-H activation). For example, a Pd(II)/DMF/water system facilitates allylation or vinylation at the 8-position of isoquinolinones under mild conditions (12 h, room temperature), followed by purification via column chromatography . Alternative routes include nucleophilic substitution reactions at the 3-position using amino or anilino groups .

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry (e.g., aromatic proton shifts at δ 6.5–8.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C–H···π interactions in crystal packing) .
    • Computational tools like collision cross-section (CCS) analysis predict structural conformations .

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives are screened for antiproliferative activity using protocols from the NCI Developmental Therapeutics Program. For instance, 3-aminoisoquinolin-1(2H)-ones substituted with hetaryl groups showed IC50_{50} values <10 µM against leukemia and renal cancer cell lines. Activity is assessed via MTT assays, with data analyzed using one-way ANOVA (p<0.05) .

Advanced Research Questions

Q. What mechanistic insights exist for the C-H activation strategies in synthesizing substituted 3-anilinoisoquinolin-1(2H)-ones?

  • Methodological Answer : Pd(II)-catalyzed C-H allylation/vinylation proceeds via a chelation-assisted mechanism. The directing group (e.g., benzyl or amino substituents) coordinates Pd(II), enabling regioselective activation of the ortho C-H bond. Kinetic isotope effect (KIE) studies and DFT calculations validate the transition state . Competing pathways (e.g., oxidative addition vs. σ-bond metathesis) are probed using deuterated substrates .

Q. How do substituent modifications at the 3-position influence the anticancer activity of isoquinolinone derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., cyano, nitro) enhance cytotoxicity by increasing electrophilicity and DNA intercalation .
  • Fluorine substitution improves metabolic stability and bioavailability .
  • Bulkier substituents (e.g., 4-ethoxybenzoyl) reduce activity due to steric hindrance .
    • Quantitative SAR (QSAR) models correlate logP and polar surface area with IC50_{50} values .

Q. What computational methods are employed to predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict solvent-accessible surface area (SASA) and diffusion coefficients .
  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • InChI-based tools : Generate canonical SMILES and InChIKeys for database interoperability .
    • Software like OEChem and PubChem workflows automate property prediction .

Contradictions and Open Challenges

  • Synthetic Yield Discrepancies : Pd-catalyzed methods in report yields >80%, while benzamide-alkyne couplings in yield ~50%. This may stem from differing electronic effects of substituents.
  • Biological Data Variability : Anticancer activity varies across cell lines (e.g., renal vs. leukemia), suggesting tissue-specific uptake mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.